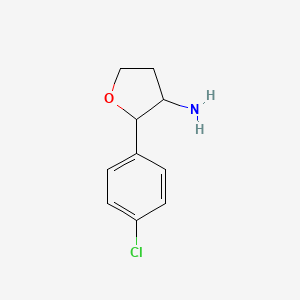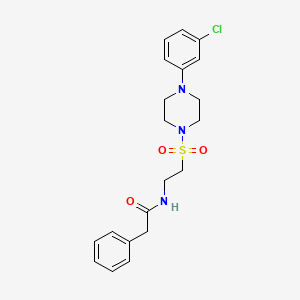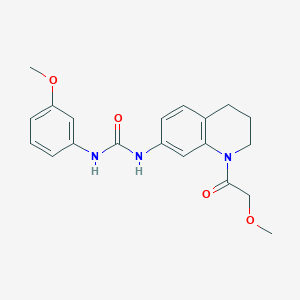
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-methoxyphenyl)urea” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and a urea group, which is a functional group consisting of a carbonyl group flanked by two amine groups . The molecule also contains methoxy groups, which are ether groups with a methyl group attached to the oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydroquinoline group would likely contribute to a cyclic structure, while the urea group would introduce polarity to the molecule .Wissenschaftliche Forschungsanwendungen
Potential Therapeutic Applications
- Antiproliferative Activity : Novel compounds, including urea and bis-urea derivatives with primaquine and hydroxyl or halogen substituted benzene moieties, have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. Certain derivatives exhibited significant antiproliferative effects, especially against breast carcinoma MCF-7 cell line, suggesting potential applications in the development of breast carcinoma drugs (Perković et al., 2016).
- Enzyme Inhibition : Tetrahydropyrimidine-5-carboxylates, a type of cyclic urea derivative, have been synthesized and tested for their ability to inhibit carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE), demonstrating effective inhibition profiles. This suggests their utility in exploring treatments for conditions associated with these enzymes (Sujayev et al., 2016).
- Histone Deacetylase Inhibition : A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have been developed as potent histone deacetylase (HDAC) inhibitors, showing cytotoxicity to PC-3 cells and suppressing the growth of prostate cancer cells in vivo. This highlights their potential as lead compounds for prostate cancer treatment (Liu et al., 2015).
Chemical Synthesis Methodologies
- Novel Synthetic Routes : Research has introduced new methodologies for the construction of 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons, key structures for isoquinoline alkaloids. This provides an efficient method for the synthesis of these compounds starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate (Mujde et al., 2011).
- Pummerer-Type Reaction : A synthesis of tetrahydroquinolines (TQs) via intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides using the Pummerer reaction as a key step has been reported. This highlights a novel route for TQ synthesis that starts from methoxyanilines, offering an efficient and convenient method (Toda et al., 1999).
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-13-19(24)23-10-4-5-14-8-9-16(12-18(14)23)22-20(25)21-15-6-3-7-17(11-15)27-2/h3,6-9,11-12H,4-5,10,13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULZZCZLFCTADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)
![10-(2,4-difluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2552544.png)
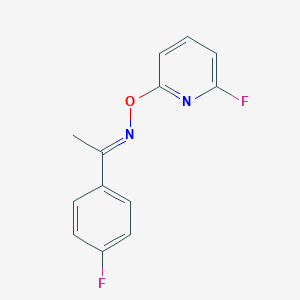
![3-[(E)-(1,3-Dimethyl-4-oxo-6,7-dihydroindazol-5-ylidene)methyl]benzenesulfonyl fluoride](/img/structure/B2552547.png)
![N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2552548.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552551.png)
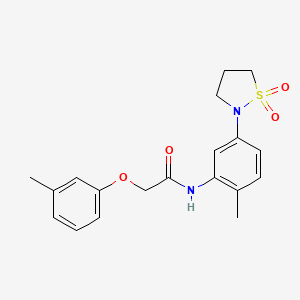
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)
![ethyl 5,5-dimethyl-2-{2-oxo-1-oxaspiro[4.5]decane-4-amido}-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)
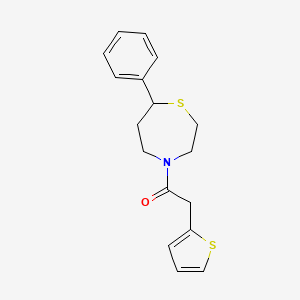
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate](/img/structure/B2552557.png)
